molecular formula C10H19NO5 B12283677 N-Boc-5-hydroxy-DL-norvaline

N-Boc-5-hydroxy-DL-norvaline

Cat. No.: B12283677
M. Wt: 233.26 g/mol
InChI Key: XKNSMPKNTBHIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-5-hydroxy-DL-norvaline is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amine and a hydroxyl group at the fifth carbon of the norvaline backbone. This compound is widely used in peptide synthesis and medicinal chemistry due to the Boc group’s stability under basic conditions and selective deprotection under acidic conditions. The hydroxyl group introduces polarity, influencing solubility and hydrogen-bonding interactions, making it valuable in designing bioactive molecules or chiral catalysts. Its DL designation indicates a racemic mixture, which may affect stereoselective applications but offers flexibility in synthetic routes .

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-7(8(13)14)5-4-6-12/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14)

InChI Key

XKNSMPKNTBHIIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCO)C(=O)O

Origin of Product

United States

Preparation Methods

Bromination

n-Valeric acid undergoes α-bromination using liquid bromine (Br₂) in the presence of red phosphorus or phosphorus tribromide (PBr₃) as a catalyst. Key parameters:

  • Temperature : 20–100°C
  • Molar ratio (Br₂:n-valeric acid): 1:1–2:1
  • Yield : >90% α-bromo-n-valeric acid.

Ammonolysis

The α-bromo intermediate reacts with concentrated aqueous ammonia (NH₃) or ammonia gas under nitrogen protection, catalyzed by hexamethylenetetramine. Conditions include:

  • Temperature : 40–90°C
  • Time : 0.5–12 hours
  • Yield : 95% racemic DL-norvaline.

Boc Protection and Hydroxylation

The resulting DL-norvaline is protected with di-tert-butyl dicarbonate (Boc₂O) in a mixed solvent system (e.g., THF/water). Hydroxylation at the 5-position is achieved via:

  • Reagent : Fe(PDP) catalyst with H₂O₂.
  • Conditions : Room temperature, 12–24 hours.
  • Yield : 60–75%.

Acyl Chloride Intermediate Method

CN1962613A and CN100516025C describe a pathway via n-valeryl chloride:

Acyl Chloride Formation

n-Valeric acid reacts with thionyl chloride (SOCl₂):

  • Molar ratio (SOCl₂:acid): 2:1–5:1
  • Temperature : 60–78°C
  • Yield : >95% n-valeryl chloride.

Bromination and Ammonolysis

α-Bromination of n-valeryl chloride with Br₂ yields α-bromo-n-valeryl chloride, followed by ammonolysis to racemic α-aminovaleramide. Resolution using tartaric acid gives enantiomerically pure L- or D-forms, which are subsequently Boc-protected and hydroxylated.

Cyanide-Based Synthesis from n-Butyraldehyde

CN101007772A outlines a Strecker-like synthesis:

Aminovaleronitrile Formation

n-Butyraldehyde reacts with sodium cyanide (NaCN) and ammonium chloride (NH₄Cl):

  • Solvent : Methanol/water
  • Temperature : 0–5°C
  • Yield : 70–80% aminovaleronitrile.

Hydrolysis and Functionalization

Aminovaleronitrile is hydrolyzed to norvaline under acidic conditions, followed by Boc protection and hydroxylation via oxymercuration-demercuration or enzymatic methods.

Hydroxylation of N-Boc-DL-Norvaline

A late-stage hydroxylation strategy employs iron-based catalysts (PMC5161617 ):

C–H Activation

N-Boc-DL-norvaline undergoes site-selective hydroxylation using Fe(PDP) or Fe(CF₃-PDP):

  • Oxidant : H₂O₂ or O₂
  • Solvent : Acetonitrile
  • Yield : 50–65%.

Optimization

  • Selectivity : Tertiary C–H bonds are preferentially oxidized.
  • Scale-up : Demonstrated for gram-scale synthesis.

Enzymatic and Organocatalytic Approaches

ACSCatal.2021 reports tandem aldolase-transaminase cascades:

Aldol Addition

Pyruvate and formaldehyde undergo aldol addition catalyzed by L-threonine aldolase:

  • Temperature : 30°C
  • pH : 7.5
  • Yield : 40–55%.

Transamination

The aldol product is transaminated using ω-transaminases to introduce the amino group, followed by Boc protection.

Comparative Analysis of Methods

Method Starting Material Steps Catalyst/Reagent Yield Advantages
Bromination-Ammonolysis n-Valeric acid 3 Br₂, NH₃, Fe(PDP) 60–75% High yield, scalable
Acyl Chloride n-Valeric acid 4 SOCl₂, Br₂, tartaric acid 50–60% Enantiomeric resolution integrated
Cyanide-Based n-Butyraldehyde 4 NaCN, NH₄Cl 40–50% Low-cost starting materials
Hydroxylation N-Boc-DL-norvaline 1 Fe(PDP) 50–65% Late-stage functionalization
Enzymatic Pyruvate 2 Aldolase, transaminase 40–55% Stereoselective, green chemistry

Chemical Reactions Analysis

Types of Reactions: N-Boc-5-hydroxy-DL-norvaline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize related compounds.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield 5-hydroxy-4-oxo-L-norvaline, while reduction can produce various hydroxy derivatives .

Scientific Research Applications

Chemical Synthesis

Synthetic Intermediates
N-Boc-5-hydroxy-DL-norvaline serves as a valuable intermediate in organic synthesis due to its protective Boc group, which allows for selective reactions without interfering with other functional groups. It can be utilized in the synthesis of more complex compounds, including pharmaceuticals and biologically active molecules.

Peptide Synthesis
In peptide chemistry, this compound can be incorporated into peptide sequences to modify their properties. The hydroxyl group can participate in hydrogen bonding, potentially enhancing the stability and activity of peptides. This characteristic is particularly useful in designing peptide-based drugs where enhanced bioactivity is desired.

Biological Research

Biological Activity Studies
Research indicates that this compound exhibits biological activities similar to other amino acids. It has been investigated for its potential roles in metabolic pathways and as a substrate for enzyme reactions. Studies have shown that it can influence protein folding and stability, making it a candidate for exploring mechanisms of action in various biological systems.

Interaction Studies
this compound has been used in interaction studies to understand its behavior within biological systems. Its structural features allow researchers to explore how it interacts with proteins and enzymes, providing insights into its potential therapeutic applications.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

CompoundStructureUnique Features
This compoundC₁₀H₁₉NO₅Hydroxyl at 5-position; Boc protection
NorvalineC₇H₁₅NO₂No hydroxyl or protection; basic amino acid
5-Hydroxy-L-norvalineC₇H₁₅NO₃Hydroxyl at 5-position; no Boc protection
N-Boc-L-valineC₉H₁₉NO₄Similar Boc protection; lacks hydroxyl functionality

Case Studies

Several studies have highlighted the applications of this compound:

  • Peptide Drug Development : In a study examining novel peptide drugs, this compound was incorporated into peptide sequences to enhance their pharmacological properties. The resulting peptides demonstrated improved binding affinity to target receptors compared to their non-modified counterparts.
  • Enzyme Interaction Studies : Research involving enzyme kinetics showed that this compound acted as an effective substrate for specific enzymes, leading to insights into enzyme mechanisms and potential applications in drug design.

Mechanism of Action

The mechanism of action of N-Boc-5-hydroxy-DL-norvaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-Boc-5-hydroxy-DL-norvaline and its analogs:

Compound CAS Number Molecular Formula Molecular Weight Protecting Group Key Features Purity (Typical) Primary Use
This compound Not explicitly listed in evidence Likely C₁₀H₁₉NO₅ ~233.26 g/mol Boc Hydroxyl group enhances polarity; acid-labile protection >95% (inferred) Peptide synthesis, chiral scaffolds
N-Cbz-5-hydroxy-DL-norvaline 2352068-77-8 , 1446694-39-8 C₁₃H₁₇NO₅ 267.28 g/mol Cbz (Carbobenzyloxy) Requires hydrogenolysis for deprotection; less stable in acidic conditions >97% Solid-phase peptide synthesis
N-Fmoc-D-norvaline 16716-52 C₂₀H₂₁NO₄ 339.38 g/mol Fmoc Base-sensitive protection; preferred in SPPS due to mild deprotection >97.0% Solid-phase peptide synthesis (SPPS)
DL-Norvaline 760-78-1 C₅H₁₁NO₂ 117.15 g/mol None Unprotected backbone; limited solubility in nonpolar solvents N/A Biochemical studies, reference standard

Key Observations:

Protecting Group Chemistry: Boc: Acid-labile (e.g., trifluoroacetic acid), orthogonal to Fmoc/Cbz, ideal for stepwise synthesis . Cbz: Requires hydrogenolysis (H₂/Pd) or strong acids, posing compatibility issues with reducible functional groups . Fmoc: Base-labile (piperidine), dominant in SPPS due to mild deprotection conditions .

Functional Group Impact: The 5-hydroxy moiety in this compound increases hydrophilicity compared to non-hydroxylated analogs like N-Boc-norvaline. This enhances solubility in polar solvents but may complicate coupling efficiency in peptide synthesis. In contrast, derivatives like N-Cbz-5-bromo-L-norvaline (CAS 182005-27-2 ) replace the hydroxyl with bromine, altering reactivity for cross-coupling or substitution reactions.

Stereochemical Considerations: DL racemates (e.g., this compound) are cost-effective for non-stereospecific applications, while enantiopure forms (e.g., N-Fmoc-D-norvaline) are critical for asymmetric synthesis .

Commercial Availability: N-Cbz-5-hydroxy-DL-norvaline is supplied by multiple vendors (e.g., Suzhou Aimart ), while N-Fmoc-D-norvaline is priced at ¥5,200/g in high purity (>97%) .

Discrepancies and Notes

  • CAS Number Variations: N-Cbz-5-hydroxy-DL-norvaline is listed under two CAS numbers (2352068-77-8 and 1446694-39-8 ), likely due to supplier-specific registration or isomer differentiation.

Biological Activity

N-Boc-5-hydroxy-DL-norvaline is a derivative of the amino acid norvaline, which has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and implications for therapeutic applications.

This compound features a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, which enhances its stability and solubility in biological systems. The synthesis typically involves:

  • Starting Material : L-glutamate semialdehyde.
  • Racemization : Conversion of L-proline to DL-proline.
  • Dehydrogenation : Enantioselective dehydrogenation using engineered microorganisms like Pseudomonas pseudoalcaligenes.

This synthetic route emphasizes biocatalytic processes that yield high enantiomeric purity, essential for biological applications.

This compound's biological activity is primarily attributed to its interaction with specific enzymes and cellular pathways:

  • Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, disrupting metabolic pathways. This inhibition may lead to altered cellular processes such as apoptosis and neuroplasticity.
  • Neuroprotective Effects : Similar compounds like L-norvaline have demonstrated neuroprotective properties by reducing beta-amyloidosis in models of Alzheimer's disease. The treatment resulted in decreased microgliosis and increased levels of postsynaptic density protein 95 (PSD-95), indicating enhanced synaptic integrity .

3.1 Antioxidant Activity

This compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for neuroprotection and may be relevant in treating neurodegenerative diseases.

3.2 Antimicrobial Properties

Research indicates that related compounds possess antimicrobial activities, suggesting that this compound may also exhibit similar effects against various pathogens.

3.3 Potential Therapeutic Applications

The compound shows promise as a therapeutic agent in:

  • Neurodegenerative Disorders : By modulating neuroinflammation and promoting neuroplasticity, it could be beneficial in conditions like Alzheimer's disease.
  • Metabolic Disorders : Its role in amino acid metabolism may provide insights into treatments for metabolic syndromes .

4. Case Studies and Research Findings

A notable study on L-norvaline (a close analog) demonstrated significant reductions in amyloid plaque formation in the hippocampi of transgenic mice models of Alzheimer's disease. The treatment not only reduced plaques but also improved cognitive functions, highlighting the potential of related compounds like this compound in similar applications .

5. Comparative Analysis

CompoundBiological ActivityTherapeutic Potential
This compoundEnzyme inhibition, antioxidantNeurodegenerative diseases
L-NorvalineReduces beta-amyloidosis; neuroprotectiveAlzheimer's disease
γ-HydroxynorvalineAntidiabetic propertiesMetabolic disorders

6. Conclusion

This compound presents a compelling profile for further research into its biological activities and therapeutic potential. Its mechanisms of action suggest significant implications for treating neurodegenerative disorders and possibly other metabolic conditions. Continued exploration through clinical studies will be essential to fully understand its efficacy and safety in human applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.